O,alpha-dimethyl-L-tyrosine
Overview
Description
O,alpha-dimethyl-L-tyrosine is a chemical compound with the molecular formula C11H15NO3 . It is also known by other names such as 4-Methoxy-a-methyl-L-phenylalanine and L-Tyrosine, O,alpha-dimethyl- . The molecular weight of this compound is 209.24 g/mol .
Synthesis Analysis
The synthesis of O,alpha-dimethyl-L-tyrosine and its derivatives has been reported in several studies . A three-step synthesis of Boc-2′,6′-dimethyl-l-tyrosine (3a) was reported, utilizing a microwave-assisted Negishi coupling for the key carbon–carbon bond-forming step .Molecular Structure Analysis
The molecular structure of O,alpha-dimethyl-L-tyrosine includes a methoxy group (OCH3) and an amino group (NH2) attached to a benzene ring, along with a carboxylic acid group (COOH) and a methyl group (CH3) attached to a carbon atom . The compound has a chiral center, indicating that it exists in two enantiomeric forms .Chemical Reactions Analysis
O,alpha-dimethyl-L-tyrosine can undergo various chemical reactions. For instance, it can act as a substrate for the enzyme tyrosinase, which catalyzes the hydroxylation of monophenols to o-diphenols .Physical And Chemical Properties Analysis
O,alpha-dimethyl-L-tyrosine has several computed properties. It has a molecular weight of 209.24 g/mol, an XLogP3-AA of -1.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .Scientific Research Applications
- Properties : l-TME crystallizes in the orthorhombic chiral space group P 2 1 2 1 2 1, with a stable structure. Its hydrolysis rate is relatively low, making it a promising prodrug candidate .
- Use Cases : These esters can be useful for slow release of l-tyrosine at targeted sites, potentially aiding in treating deficiencies or related pathologies .
- Enzymatic Modification : Enzymes like TyrPT and SirD catalyze the O-prenylation of l-tyrosine to 4-O-dimethylallyl-l-tyrosine. Transfer of methylallyl from methylallyl diphosphate (MAPP) also yields 4-O-methylallyl-l-tyrosine .
- Organoboron Reagents : SM coupling relies on organoboron reagents. O,alpha-dimethyl-L-tyrosine derivatives could serve as stable, environmentally benign reagents for this reaction .
- Cascade Method : A one-pot cascade method can synthesize 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid. This compound has potential applications in drug discovery .
Prodrug Applications
Biocatalytic Derivatization
Suzuki–Miyaura Coupling
Synthesis of 2-(4-Methoxyphenyl)acetic Acid
Mechanism of Action
Target of Action
O,alpha-dimethyl-L-tyrosine, also known as (2S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acid, is a derivative of the amino acid tyrosine . Tyrosine is a precursor of the neurotransmitters norepinephrine and dopamine . Therefore, the primary targets of O,alpha-dimethyl-L-tyrosine are likely to be the receptors of these neurotransmitters.
Mode of Action
For instance, 4-Methoxyamphetamine, a seratogenic drug of the amphetamine class, acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate its effects .
Biochemical Pathways
Tyrosine is involved in several biochemical pathways. It is a precursor of epinephrine, thyroid hormones, and melanin . Derivatization of tyrosine can produce chemicals such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .
Pharmacokinetics
Studies on the conversion rate of l-tyrosine esters indicate that short linear chains hydrolyze relatively slowly , suggesting that O,alpha-dimethyl-L-tyrosine and similar compounds could be useful lipophilic prodrug candidates for slow release of L-Tyr at a targeted site .
Result of Action
For example, tyrosine is claimed to act as an effective antidepressant, with elevated brain norepinephrine and dopamine levels thought to be associated with antidepressant effects .
properties
IUPAC Name |
(2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEIHXWCWAMTTH-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)OC)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65555-88-6 | |
Record name | O,alpha-dimethyl-L-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065555886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O,.ALPHA.-DIMETHYL-L-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N51CEY7JMT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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